Methyl 3-formylcyclohexane-1-carboxylate can be synthesized through several methods. One prevalent method involves the reaction of cyclohexanone with methyl formate in the presence of a base, such as sodium methoxide. The general reaction can be outlined as follows:
This method has been optimized for industrial production, often involving large-scale batch or continuous processes that maximize yield and purity through careful control of reaction conditions.
In industrial settings, the production of methyl 3-formylcyclohexane-1-carboxylate is scaled up using high-purity reagents and controlled environments to ensure consistent quality. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high yields.
Methyl 3-formylcyclohexane-1-carboxylate features a cyclohexane ring substituted with both a formyl group at the 3-position and an ester group at the 1-position. The structural representation can be described as follows:
The InChI representation of this compound is InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h6-8H,2-5H2,1H3
, which provides insight into its connectivity and stereochemistry.
Methyl 3-formylcyclohexane-1-carboxylate undergoes various chemical reactions:
The mechanism of action for methyl 3-formylcyclohexane-1-carboxylate varies depending on the specific chemical reaction it undergoes:
These mechanisms are fundamental in understanding how methyl 3-formylcyclohexane-1-carboxylate can be transformed into various functionalized derivatives for further applications in organic synthesis.
Methyl 3-formylcyclohexane-1-carboxylate finds utility in various scientific applications:
Research continues into optimizing its synthesis and expanding its applications across different fields .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1